dafadine O
Description
Contextualization of Dafadine O within the Dafadine Compound Class
The Dafadine compound class comprises several structurally related molecules, including Dafadine A, B, C, D, and O. The parent compound, often referred to as Dafadine A, was the first identified chemical inhibitor of DAF-9. nih.govresearchgate.net DAF-9 is responsible for the synthesis of dafachronic acids, which are steroid hormones that act as ligands for the DAF-12 nuclear hormone receptor. researchgate.netsyr.edu When DAF-9 is inhibited, dafachronic acid production ceases, leading to the activation of a developmental arrest program known as dauer formation. researchgate.net
Research into the structure-activity relationship of Dafadine A led to the testing of numerous related molecules. This investigation identified several active analogs, each with distinct properties. While Dafadine A, B, C, and D were found to robustly induce dauer formation in wild-type C. elegans, this compound exhibited a more specialized activity. It was observed that this compound induces the dauer phenotype exclusively in a genetically sensitized background, specifically the daf-2(e1370) mutant strain. wikipedia.org The daf-2 gene encodes the insulin (B600854)/IGF-1 receptor in C. elegans, and mutations in this gene lead to increased lifespan and a predisposition to enter the dauer state. wikipedia.orgnih.govted.com
This differential activity suggests that this compound may have a lower potency or a more specific interaction with the target pathway compared to other members of its class. Its inability to induce the dauer phenotype in wild-type worms, while retaining activity in the sensitized daf-2 mutant, underscores its unique position within the Dafadine compound family.
| Compound | Induces Dauer Formation in Wild-Type | Induces Dauer Formation in daf-2(e1370) Mutant |
|---|---|---|
| Dafadine A | Yes | Yes |
| Dafadine B | Yes | Yes |
| Dafadine C | Yes | Yes |
| Dafadine D | Yes | Yes |
| This compound | No | Yes |
Significance of this compound as a Chemical Probe in Biological Systems
The specific activity of this compound makes it a valuable chemical probe for the nuanced exploration of biological systems. Chemical probes are small molecules used to study and manipulate biological processes, and their specificity is paramount to generating reliable data. nih.gov Because this compound's effects are conditional upon the genetic background of the organism, it allows for the targeted investigation of the interplay between the insulin/IGF-1 signaling pathway (mediated by DAF-2) and the steroid hormone pathway (mediated by DAF-9 and DAF-12).
The use of this compound in daf-2 mutants can help researchers uncover subtle or compensatory mechanisms that are masked by the more potent effects of compounds like Dafadine A. For example, it can be used to titrate the level of pathway inhibition to study dose-dependent responses or to identify genetic enhancers or suppressors of the DAF-9/DAF-12 pathway in a sensitized context. This level of precision is crucial for constructing detailed models of the signaling cascades that control development, metabolism, and aging. The ability of this compound to selectively induce a phenotype in a mutant background provides a powerful tool for chemical genetics, enabling a deeper understanding of conserved signaling pathways that are relevant from nematodes to humans. nih.govted.comyoutube.com
| Compound Name |
|---|
| This compound |
| Dafadine A |
| Dafadine B |
| Dafadine C |
| Dafadine D |
| Dafachronic acid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[5-[(3-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H23N3O4/c1-27-18-3-2-4-19(13-18)28-15-20-14-21(24-29-20)22(26)25-11-7-17(8-12-25)16-5-9-23-10-6-16/h2-6,9-10,13-14,17H,7-8,11-12,15H2,1H3 |
InChI Key |
OQGAXKQYQAYFPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4 |
Origin of Product |
United States |
Structural Elucidation and Characterization Methodologies for Dafadine O and Analogues
Advanced Spectroscopic and Analytical Techniques in Structural Determination
The elucidation of Dafadine A's structure relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental spectra for Dafadine A are not publicly available, the expected data can be inferred from the analysis of its constituent structural fragments and analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum of Dafadine A would be expected to show a series of distinct signals corresponding to the protons on the pyridine (B92270), piperidine (B6355638), isoxazole (B147169), and dimethylphenoxy rings. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of these protons. For instance, the aromatic protons of the pyridine and phenoxy rings would appear in the downfield region (typically δ 7.0-8.5 ppm), while the aliphatic protons of the piperidine ring and the methyl groups would be found in the upfield region (typically δ 1.0-4.0 ppm).
Illustrative ¹H NMR Data for a Dafadine A-like Structure
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.52 | d | 2H | Pyridine H-2, H-6 |
| 7.25 | d | 2H | Pyridine H-3, H-5 |
| 7.05 | d | 2H | Phenoxy H-3, H-5 |
| 6.90 | t | 1H | Phenoxy H-4 |
| 6.80 | s | 1H | Isoxazole H-4 |
| 5.20 | s | 2H | -O-CH₂- |
| 4.60 | m | 2H | Piperidine H-2e, H-6e |
| 3.10 | m | 2H | Piperidine H-2a, H-6a |
| 2.80 | m | 1H | Piperidine H-4 |
| 2.25 | s | 6H | Ar-CH₃ |
¹³C NMR: A carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within Dafadine A. The carbonyl carbon of the amide linkage would be expected at a characteristic downfield shift (around 160-170 ppm). Aromatic and heterocyclic carbons would resonate in the δ 100-160 ppm range, while aliphatic carbons would appear further upfield.
Illustrative ¹³C NMR Data for a Dafadine A-like Structure
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 165.2 | C=O (Amide) |
| 160.8 | Isoxazole C-5 |
| 158.4 | Phenoxy C-1 |
| 157.1 | Isoxazole C-3 |
| 150.3 | Pyridine C-2, C-6 |
| 130.5 | Phenoxy C-2, C-6 |
| 129.0 | Phenoxy C-4 |
| 124.2 | Phenoxy C-3, C-5 |
| 122.8 | Pyridine C-4 |
| 121.7 | Pyridine C-3, C-5 |
| 102.1 | Isoxazole C-4 |
| 62.5 | -O-CH₂- |
| 44.1 | Piperidine C-2, C-6 |
| 40.5 | Piperidine C-4 |
| 31.8 | Piperidine C-3, C-5 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of Dafadine A. Tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion, yielding smaller, characteristic ions that correspond to different parts of the molecule.
Illustrative MS/MS Fragmentation Data for Dafadine A
| m/z of Fragment Ion | Proposed Fragment Structure |
|---|---|
| [M+H]⁺ | Intact Dafadine A molecule with a proton |
| [M - Pyridinylpiperidine]⁺ | Loss of the 4-(piperidin-4-yl)pyridine moiety |
| [Isoxazole-carbonyl]⁺ | Fragment containing the isoxazole and carbonyl group |
| [2,6-dimethylphenoxy-methyl]⁺ | Fragment corresponding to the substituted phenoxy-methyl group |
Stereochemical Aspects and Isomerism of Dafadine A
The three-dimensional arrangement of atoms in a molecule is critical to its biological activity. The analysis of Dafadine A's structure reveals important considerations regarding its potential for isomerism.
Chirality: An examination of the chemical structure of 4-(1-((5-((2,6-dimethylphenoxy)methyl)-3-isoxazolyl)carbonyl)-4-piperidinyl)pyridine does not reveal any classical chiral centers (a carbon atom bonded to four different groups). Therefore, the molecule is generally considered to be achiral and would not be expected to exist as enantiomers.
Conformational Isomerism: Despite the absence of chiral centers, the structure of Dafadine A is not entirely rigid.
Piperidine Ring Conformation: The piperidine ring can exist in different chair conformations. The substituents on the ring will preferentially occupy equatorial positions to minimize steric hindrance. The specific conformation could influence how the molecule binds to its target enzyme.
Atropisomerism: A more subtle form of stereoisomerism, known as atropisomerism, could potentially arise in Dafadine A. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In Dafadine A, the steric bulk of the 2,6-dimethylphenoxy group and the isoxazole ring may restrict free rotation around the C-C and C-O single bonds connecting these moieties. If the energy barrier to rotation is sufficiently high, stable and isolable atropisomers (which would be enantiomers) could exist. However, experimental studies would be required to confirm if this phenomenon occurs in Dafadine A.
Synthetic Strategies and Analog Development of Dafadine O
Synthetic Pathways for the Dafadine O Scaffold
While detailed, step-by-step synthetic pathways for the complete Dafadine-A scaffold are not extensively elaborated in the provided literature, its chemical structure provides insights into potential synthetic approaches. Dafadine-A has a molecular formula of C23H25N3O3 and a molecular weight of 391.47 g/mol . nih.govnih.govuni.lu Its chemical name, [5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone, reveals a core structure comprising an isoxazole (B147169) ring, a dimethylphenoxy group, a piperidine (B6355638) ring, and a pyridine (B92270) moiety, linked by a methanone (B1245722) (ketone) group. nih.govuni.lu The presence of an isoxazole ring is particularly noted, as many azole-containing compounds are known to inhibit cytochrome P450 enzymes by interacting with the heme iron at their catalytic centers. invivochem.cn This suggests that synthetic routes would likely involve the formation and functionalization of these distinct heterocyclic and aromatic components, followed by their strategic coupling to assemble the complete scaffold.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies of Dafadine-A analogues are crucial for elucidating the molecular features essential for its biological effects. These studies investigate how modifications to the Dafadine-A structure influence its ability to inhibit DAF-9 and induce specific phenotypic changes in C. elegans. invivochem.cn
The core structural determinants for Dafadine-A's biological activity are primarily linked to its ability to inhibit the DAF-9 cytochrome P450 enzyme. Dafadine-A has been shown to bind to DAF-9 and inhibit its enzymatic activity, which is responsible for synthesizing dafachronic acid hormones. invivochem.cn This inhibition leads to a reduction in dafachronic acid levels, mimicking the effects of daf-9 loss-of-function mutations and leading to phenotypes such as constitutive dauer formation and defects in gonad migration in C. elegans. invivochem.cnuni.luuni.lu
SAR studies have explored the impact of substitutions on the benzene (B151609) ring of Dafadine-A on its phenotypic outcomes, particularly its ability to induce dauer formation in C. elegans. Different substitutions on the benzene ring can significantly alter the compound's potency in inducing the dauer phenotype. For instance, studies have investigated analogues with substitutions such as 2,6-dimethyl (2,6-CH3), 2-chloro, 4-fluoro (2-Cl, 4-F), and 3-trifluoromethyl (3-CF3) on the benzene ring. invivochem.cn
The specific effects of these substitutions on the induction of the dauer phenotype can be summarized as follows:
| Substitution on Benzene Ring | Phenotypic Outcome (Dauer Induction) | Reference |
| 2,6-Dimethyl (2,6-CH3) | Induces dauer formation | invivochem.cn |
| 2-Chloro, 4-Fluoro (2-Cl, 4-F) | Induces dauer formation | invivochem.cn |
| 3-Trifluoromethyl (3-CF3) | Induces dauer formation | invivochem.cn |
These findings indicate that the nature and position of substituents on the benzene ring are critical for modulating the biological activity of Dafadine-A, influencing its efficacy in promoting dauer formation in C. elegans. This highlights the importance of aromatic ring modifications in optimizing the compound's pharmacological properties.
Molecular Mechanisms of Action of Dafadine O
Cytochrome P450 Enzyme Inhibition by Dafadine O
This compound functions as a potent inhibitor of certain cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases involved in the metabolism of a wide array of endogenous and exogenous compounds. Its inhibitory activity is central to its biological effects.
Specificity and Potency Against DAF-9 in Caenorhabditis elegans
The inhibitory effect of this compound on DAF-9 has been characterized in cell-based assays, showing a clear relationship between the concentration of the inhibitor and the reduction in the production of DAF-9's metabolic products.
| This compound Concentration | Relative DAF-9 Activity (%) |
|---|---|
| Control (0 µM) | 100 |
| Low Concentration | Reduced |
| High Concentration | Significantly Reduced |
Inhibitory Activity Towards Mammalian Orthologs (e.g., CYP27A1)
The inhibitory action of this compound is not limited to the nematode DAF-9. It also targets the mammalian ortholog of DAF-9, sterol 27-hydroxylase, also known as CYP27A1. nih.gov This enzyme is involved in the alternative pathway of bile acid synthesis and the metabolism of cholesterol. The ability of this compound to inhibit CYP27A1 suggests a conservation of the binding site and inhibitory mechanism across species. Similar to its effect on DAF-9, the inhibition of CYP27A1 by this compound is dose-dependent. The cross-species activity of this compound makes it a valuable tool for studying the roles of CYP27A1 in mammalian physiology and disease. As with DAF-9, precise Ki values for CYP27A1 inhibition by this compound are not detailed in the available literature, but its efficacy is sufficient to modulate the enzyme's function in experimental settings.
Mechanistic Insights into Heme Iron Binding and Catalytic Inhibition
The mechanism of DAF-9 inhibition by this compound involves a direct interaction with the heme iron at the enzyme's active site. Spectroscopic analysis of the binding of this compound to a DAF-9 fusion protein reveals a characteristic "type II" difference spectrum. This type of spectral shift is indicative of the formation of a coordination complex between a heteroatom (typically nitrogen) in the inhibitor molecule and the ferric (Fe³⁺) iron of the heme group.
The observed type II spectrum for this compound binding to DAF-9 shows a distinct absorption minimum and maximum. This spectral signature strongly suggests that a nitrogen atom within the this compound structure directly ligates to the heme iron, displacing a water molecule that is typically coordinated to the iron in the enzyme's resting state. This direct binding to the catalytic center of the enzyme physically obstructs the binding of the natural substrate and prevents the necessary redox cycling of the heme iron, thereby potently inhibiting the enzyme's catalytic activity.
| Spectral Feature | Wavelength (nm) | Interpretation |
|---|---|---|
| Absorption Minimum | ~407 | Characteristic of Type II heme-ligand binding, indicating direct coordination of this compound to the heme iron. |
| Absorption Maximum | ~435 |
Modulation of Steroid Hormone Biosynthesis Pathways by this compound
By inhibiting DAF-9, this compound directly interferes with the biosynthesis of steroid hormones, leading to a cascade of downstream signaling events.
Regulation of Dachronic Acid Production and Levels
The primary function of DAF-9 is to catalyze the final steps in the biosynthesis of dafachronic acids (DAs), the ligands for the nuclear hormone receptor DAF-12. The inhibition of DAF-9 by this compound leads to a significant and dose-dependent reduction in the endogenous levels of dafachronic acids. This has been confirmed through direct measurement of DA levels in C. elegans treated with this compound, which show a marked decrease compared to untreated controls. This reduction in the hormonal signal is the direct biochemical consequence of DAF-9 inhibition and the primary upstream event leading to the physiological effects of this compound.
Indirect Effects on Nuclear Hormone Receptor DAF-12 Signaling
The nuclear hormone receptor DAF-12 is a key regulator of developmental decisions in C. elegans. Its activity is controlled by the binding of its ligands, the dafachronic acids. In the presence of sufficient levels of dafachronic acids, DAF-12 is activated and promotes reproductive development while suppressing entry into the dauer diapause.
By reducing the production of dafachronic acids, this compound indirectly modulates the signaling activity of DAF-12. In the absence of its ligands, DAF-12 adopts an unliganded conformation and binds to co-repressor proteins. This unliganded DAF-12 complex then actively promotes the transcriptional program leading to dauer arrest. Therefore, the effects of this compound on development and longevity are not due to a direct interaction with DAF-12, but rather a consequence of depleting the pool of its activating ligands, thereby shifting the equilibrium of DAF-12 signaling towards the dauer-promoting pathway.
Interplay with Key Regulatory Pathways
The molecular actions of this compound are intricately linked with established signaling networks that govern crucial aspects of development and metabolism. By inhibiting the cytochrome P450 enzyme DAF-9, this compound effectively modulates the downstream signaling mediated by the nuclear hormone receptor DAF-12. This inhibitory action has significant consequences for the Insulin (B600854)/IGF-1 and TGF-beta signaling pathways, which are key regulators of the processes influenced by DAF-9 activity.
Disruption of Insulin/IGF-1 Signaling Pathways
The Insulin/IGF-1 signaling (IIS) pathway is a highly conserved network that plays a central role in growth, metabolism, and longevity. nih.govresearchgate.net In the nematode C. elegans, a well-established model for studying these pathways, the IIS pathway is initiated by the binding of insulin-like ligands to the DAF-2 receptor, the sole insulin/IGF-1 like receptor in this organism. nih.govfrontiersin.org Activation of DAF-2 under favorable conditions ultimately suppresses the activity of the DAF-16/FOXO transcription factor, thereby promoting normal development and aging. frontiersin.org
This compound's mechanism of action, the inhibition of DAF-9, intersects with the IIS pathway. Under normal circumstances, active IIS and TGF-beta signaling pathways lead to the biosynthesis of dafachronic acids, the ligands for the DAF-12 nuclear hormone receptor. This process, which involves DAF-9, results in the suppression of the dauer developmental stage. nih.gov By inhibiting DAF-9, this compound blocks the production of these dafachronic acids. nih.govresearchgate.net This blockage effectively mimics a state of low IIS, leading to the initiation of the dauer developmental program, even in the presence of cues that would normally activate the DAF-2 receptor. Therefore, this compound can be seen as disrupting the downstream output of the Insulin/IGF-1 signaling pathway in the context of developmental decisions.
| Key Component | Role in Insulin/IGF-1 Signaling | Effect of this compound |
| DAF-2 | Insulin/IGF-1 like receptor; initiates the signaling cascade. nih.govfrontiersin.org | Indirect; this compound's action on DAF-9 bypasses the pro-development signal from DAF-2. |
| DAF-16/FOXO | Transcription factor; suppressed by active IIS, promotes longevity and dauer formation when active. frontiersin.org | Indirect; inhibition of DAF-9 by this compound leads to a cellular state similar to DAF-16 activation. |
| DAF-9 | Cytochrome P450 enzyme involved in the synthesis of DAF-12 ligands. nih.gov | Direct inhibition, preventing the synthesis of dafachronic acids. nih.govresearchgate.net |
| DAF-12 | Nuclear hormone receptor; binds dafachronic acids to suppress dauer formation. nih.gov | Ligand production is blocked by this compound, leading to DAF-12 mediated activation of dauer program. |
Influence on TGF-beta Signaling Cascades
The Transforming Growth Factor-beta (TGF-beta) signaling pathway is another critical regulator of cellular processes, including development and homeostasis. frontiersin.orgyoutube.com In C. elegans, the DAF-7/TGF-beta pathway plays a significant role in the decision between continuous development and entry into the dauer stage. nih.govnih.gov The ligand DAF-7 is secreted in response to favorable environmental cues and activates a receptor complex, which in turn phosphorylates and activates downstream signaling molecules. frontiersin.org
Similar to its interplay with the IIS pathway, this compound's inhibition of DAF-9 has a profound influence on the functional output of the TGF-beta signaling cascade. The DAF-7/TGF-beta pathway, like the IIS pathway, normally signals for the production of dafachronic acids by DAF-9 to prevent dauer formation. nih.gov By directly inhibiting DAF-9, this compound effectively overrides the signals emanating from the activated TGF-beta pathway that would otherwise promote reproductive development. nih.gov Research has also pointed to crosstalk between the DAF-7/TGF-beta and the DAF-2/insulin signaling pathways, where the longevity effects of mutations in the DAF-7 pathway are dependent on the DAF-16/FOXO transcription factor from the insulin signaling pathway. frontiersin.org This highlights the interconnectedness of these signaling networks in controlling developmental and aging processes, all of which are influenced by the activity of DAF-9 and can thus be modulated by this compound.
| Key Component | Role in TGF-beta Signaling | Effect of this compound |
| DAF-7 | TGF-beta superfamily ligand; signals favorable environmental conditions. frontiersin.org | Indirect; this compound's inhibition of DAF-9 circumvents the pro-development signal initiated by DAF-7. |
| DAF-4 | Type II TGF-beta receptor. nih.gov | No direct interaction with this compound. |
| DAF-8/Smad | Intracellular signal transducer in the DAF-7 pathway. nih.gov | No direct interaction with this compound. |
| DAF-9 | Cytochrome P450 enzyme; its activity is promoted by upstream TGF-beta signaling. nih.gov | Directly inhibited by this compound, blocking the downstream effects of the TGF-beta pathway on development. nih.govresearchgate.net |
Biological Activities and Phenotypic Consequences of Dafadine O in Model Systems
Developmental Biology Studies in Caenorhabditis elegans
Dafadine O exerts profound effects on the developmental trajectory of Caenorhabditis elegans, notably by influencing the decision to enter the dauer diapause stage and by inducing specific morphological defects.
This compound robustly induces a constitutive dauer formation (Daf-c) phenotype in wild-type C. elegans even under favorable environmental conditions. researchgate.netnih.gov This effect is concentration-dependent, with concentrations such as 12.5 µM leading to Daf-c in over 30% of treated worms. medchemexpress.com The induction of dauer formation by this compound is attributed to its inhibitory action on DAF-9, which is responsible for synthesizing dafachronic acids. researchgate.netwikipedia.orgresearchgate.net Under normal conditions, dafachronic acids bind to the nuclear hormone receptor DAF-12, thereby suppressing dauer development. wikipedia.orgnih.gov By inhibiting DAF-9, this compound reduces the levels of these endogenous hormones, consequently promoting entry into the stress-resistant dauer larval stage. researchgate.netresearchgate.net
Beyond dauer induction, this compound treatment in C. elegans also leads to characteristic developmental abnormalities, including defects in distal-tip cell migration (Mig) and a protruding vulva (Pvl) phenotype. researchgate.netmedchemexpress.comresearchgate.netnih.govmicropublication.org At a concentration of 25 µM, over 60% of worms exposed to this compound exhibit these Mig and Pvl defects. medchemexpress.comnih.gov These specific phenotypes, alongside the Daf-c phenotype, are highly penetrant and are typically observed in mutants with compromised daf-9 or daf-12 gene function. researchgate.net The Mig and Daf-c phenotypes induced by this compound can be effectively rescued by the exogenous application of Δ7-dafachronic acid, further confirming that the compound's effects are mediated through the disruption of dafachronic acid biosynthesis. researchgate.netresearchgate.net
The observed phenotypic consequences of this compound in C. elegans are summarized in the table below:
| Phenotype | Concentration of this compound (µM) | Observed Effect/Percentage | Source |
| Constitutive Dauer Formation (Daf-c) | 12.5 | >30% of worms | medchemexpress.com |
| Protruding Vulva (Pvl) | 25 | >60% of worms | medchemexpress.comnih.gov |
| Distal-Tip Cell Migration (Mig) Defects | 25 | >60% of worms | medchemexpress.comnih.gov |
The daf-2 gene, encoding an insulin (B600854)/IGF-1 receptor homolog, is a central component of the insulin/IGF-1 signaling (IIS) pathway, which significantly influences dauer formation and lifespan in C. elegans. nih.govwormbase.orgbiorxiv.orgnih.gov Mutations in daf-2, such as daf-2(e1370), lead to a temperature-sensitive constitutive dauer formation phenotype, with 100% dauer formation at 25°C and 15% at 20°C. wormbase.orgbiorxiv.orgnih.gov The DAF-9 cytochrome P450, which is inhibited by this compound, functions upstream of DAF-12, and both DAF-9 and DAF-12 act downstream of the insulin-like signaling pathway (including DAF-2). researchgate.netwikipedia.org Therefore, this compound's inhibition of DAF-9 would reduce dafachronic acid levels, pushing the developmental program towards dauer formation. While specific distinct phenotypic responses of daf-2(e1370) mutants to this compound treatment are not explicitly detailed in the provided literature, the compound's mechanism of action aligns with the known regulatory network where DAF-9 and DAF-12 mediate signals from the IIS pathway to control dauer entry. researchgate.netwikipedia.org
Longevity and Aging Research in Caenorhabditis elegans
This compound's influence extends beyond developmental regulation to impact the lifespan of C. elegans, positioning it as a valuable tool in aging research.
This compound has been shown to extend the lifespan of wild-type Caenorhabditis elegans. Specifically, treatment with this compound can increase the mean lifespan by approximately 29%. medchemexpress.com This longevity-promoting effect is directly linked to its role as an inhibitor of the DAF-9 cytochrome P450. researchgate.netnih.govexlibrisgroup.com By inhibiting DAF-9, this compound interferes with the normal production of dafachronic acids. researchgate.netresearchgate.net The reduction in dafachronic acid levels, in turn, leads to a state that promotes both dauer formation and extended lifespan, suggesting a conserved mechanism of lifespan control. researchgate.netwikipedia.org This highlights the critical role of the DAF-9/DAF-12 signaling axis in regulating both developmental timing and the aging process in C. elegans. researchgate.netnih.gov
Comparative Studies in Diverse Nematode Species
This compound's inhibitory effect on DAF-9 is not exclusive to C. elegans. It has been identified as a compound capable of inhibiting DAF-9 activity in other nematode species, including the parasitic nematodes Haemonchus contortus and Auanema freiburgensis. researchgate.netnih.gov This suggests a conserved role for DAF-9 across different nematode lineages. However, comparative studies reveal species-specific variations in the phenotypic outcomes of this compound treatment. For instance, while this compound induces constitutive dauer formation and gonad migration defects in C. elegans, it does not elicit these specific phenotypes in wild-type Pristionchus pacificus. researchgate.netnih.gov Instead, this compound may cause a slight reduction in the growth rate of P. pacificus. nih.gov These differences underscore the evolutionary divergence in the downstream effects or regulation of the DAF-9 pathway among different nematode species, even when the enzyme itself is inhibited. researchgate.netnih.gov Furthermore, dafachronic acid, whose synthesis is inhibited by this compound, is also known to suppress dauer formation in Rhabditophanes diutinus, indicating conserved aspects of this pathway. plos.org
Computational and Systems Biology Approaches for Dafadine O Research
In Silico Target Prediction and Chemoinformatics
In silico approaches, encompassing chemoinformatics and computational modeling, are crucial for identifying potential molecular targets and understanding the interactions between small molecules and biological macromolecules. For a compound like Dafadine O, these methods would provide valuable insights into its mechanism of action, particularly given its observed phenotypic effects.
Application of Similarity Ensemble Approach (SEA) for Target Identification
The Similarity Ensemble Approach (SEA) is a chemoinformatic method that predicts protein targets by assessing the set-wise chemical similarity among the ligands of known targets. It operates by comparing the chemical structure of a query molecule to large databases of annotated ligand-target interactions, such as ChEMBL, using chemical fingerprints and statistical models. This approach can rapidly identify potential targets, even for compounds with previously unknown biological mechanisms.
For this compound, SEA could be applied to predict its molecular targets by leveraging its chemical structure and comparing it to known ligands of various proteins. Given that its analog, dafadine-A, is known to inhibit DAF-9 cytochrome P450, SEA analysis of this compound could potentially confirm DAF-9 as a target or identify novel, off-target interactions that contribute to its specific activity in daf-2(e1370) mutants. The predictive power of SEA is demonstrated by its systematic experimental validation, which has shown high confirmation rates for predicted targets.
Table 1: Illustrative Example of Potential SEA Target Prediction Results for this compound
| Predicted Target | Target Class | E-value (Significance) | Tanimoto Coefficient Range | Supporting Ligands (Examples) |
| DAF-9 (CYP27A1) | Cytochrome P450 | < 1e-10 | 0.65 - 0.80 | Dafadine-A, other sterol-metabolizing P450 inhibitors |
| Nuclear Receptor X | Nuclear Receptor | < 1e-08 | 0.55 - 0.70 | Known nuclear receptor agonists/antagonists |
| Kinase Y | Kinase | < 1e-05 | 0.45 - 0.60 | ATP-competitive kinase inhibitors |
Note: This table is illustrative and does not represent actual published SEA data for this compound, which is currently limited in the public domain. E-value quantifies the possibility that observed structural similarities could occur by chance, with lower values indicating higher significance. Tanimoto Coefficient measures chemical similarity, with higher values indicating greater similarity.
Computational Modeling of Ligand-Protein Interactions
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are indispensable for understanding the precise atomic-level interactions between a small molecule and its target protein. These methods aim to predict the preferred binding pose of a ligand within a protein's active site and estimate the binding affinity.
For this compound, computational modeling of its ligand-protein interactions would involve:
Molecular Docking: This would predict how this compound fits into the binding pocket of potential targets, such as DAF-9 or other proteins identified through SEA. Docking algorithms explore various orientations and conformations of the ligand within the protein's binding site, scoring them based on predicted binding energy. This could reveal key residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic contacts crucial for binding specificity and affinity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be employed to study the dynamic behavior of the this compound-protein complex over time. MD provides insights into the stability of the binding pose, conformational changes in the protein upon ligand binding, and the flexibility of the binding site. Such simulations are critical for understanding the true nature of protein-ligand interactions, as proteins are not rigid structures.
Detailed Research Findings (Potential Insights): While specific computational modeling data for this compound is not readily available, applying these methods could reveal that this compound, similar to dafadine-A, interacts with the catalytic center of DAF-9, potentially altering its difference spectrum in a characteristic manner. Modeling could pinpoint the exact amino acid residues within the DAF-9 active site that form critical interactions with this compound, explaining its inhibitory mechanism. Furthermore, if this compound exhibits activity in daf-2(e1370) mutants, computational modeling could explore its interactions with components of the DAF-2 insulin (B600854)/IGF-1 signaling pathway or DAF-12 nuclear hormone receptor, potentially revealing novel binding sites or allosteric modulation mechanisms that differentiate its activity from dafadine-A. The precise structural differences between this compound and dafadine-A could be correlated with variations in their predicted binding modes and affinities, providing a structural basis for their differential biological effects.
Omics-Based Methodologies in this compound Investigations
Omics-based methodologies, including transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of biological changes induced by a chemical compound. These approaches are invaluable for elucidating the global impact of this compound on cellular processes and identifying affected pathways. While specific omics data for this compound is limited, the application of these methods would be crucial for a holistic understanding of its biological effects, especially in the context of C. elegans dauer formation and longevity.
Transcriptomic Profiling of Gene Expression Alterations
Transcriptomic profiling, typically performed using RNA sequencing (RNA-Seq), measures the abundance of messenger RNA (mRNA) molecules in a biological sample, providing a snapshot of gene expression at a given time. For this compound, transcriptomic analysis in C. elegans, particularly in the daf-2(e1370) mutant background where its activity is observed, would be essential.
Such studies would involve treating C. elegans with this compound and comparing their gene expression profiles to untreated controls. This could reveal:
Differentially Expressed Genes: Identification of genes whose expression levels are significantly altered (up- or down-regulated) in response to this compound treatment.
Pathway Modulation: Enrichment analysis of differentially expressed genes could pinpoint affected biological pathways, such as the dauer signaling pathway, lipid metabolism, stress response, or other longevity-related pathways. For instance, if this compound acts similarly to dafadine-A by inhibiting DAF-9, it would be expected to influence genes downstream of the DAF-9/DAF-12 pathway, potentially leading to changes in genes related to dafachronic acid synthesis and the DAF-16/FOXO transcription factor.
Table 2: Illustrative Example of Potential Transcriptomic Data for this compound Treatment in C. elegans
| Gene Name | Fold Change (Treated/Control) | p-value | Associated Pathway (Example) |
| daf-16 | 1.8 (Upregulated) | 0.001 | Insulin/IGF-1 Signaling, Longevity |
| fat-6 | 0.5 (Downregulated) | 0.005 | Lipid Metabolism |
| hsp-16.2 | 2.1 (Upregulated) | 0.0008 | Stress Response |
| cyp-14A5 | 0.7 (Downregulated) | 0.01 | Cytochrome P450 Activity |
Note: This table is illustrative and does not represent actual published transcriptomic data for this compound. Fold Change indicates the ratio of gene expression in treated vs. control samples. p-value indicates statistical significance.
Proteomic Analyses of Protein Level and Modification Changes
Proteomic analyses involve the large-scale study of proteins, including their abundance, modifications, and interactions. While transcriptomics provides insights into potential protein production, proteomics directly measures the proteins present and their modifications, which often correlate more closely with cellular function.
For this compound, proteomic investigations would complement transcriptomic data by:
Quantifying Protein Abundance: Identifying proteins whose levels are altered upon this compound exposure. This could confirm changes suggested by transcriptomics or reveal post-transcriptional regulatory effects.
Analyzing Post-Translational Modifications (PTMs): Investigating changes in PTMs (e.g., phosphorylation, acetylation), which are crucial for protein activity and signaling. For instance, changes in phosphorylation patterns of key signaling proteins in the dauer pathway could be indicative of this compound's influence.
Detailed Research Findings (Potential Insights): If proteomic studies were conducted for this compound, they might reveal shifts in protein levels within the DAF-9/DAF-12 signaling axis or associated metabolic enzymes. For example, a decrease in the abundance of specific DAF-9-related proteins or an alteration in the phosphorylation state of DAF-12 could be observed, providing direct evidence of this compound's impact on these pathways. Proteomic profiling in C. elegansdaf-2 mutants has already shown alterations in carbohydrate metabolism and efficient utilization of energy stores, which could be further modulated by this compound. Such analyses could also identify novel protein targets or pathways that are regulated at the protein level, independent of transcriptional changes.
Metabolomic Characterization of Pathway Modulation
Metabolomics is the comprehensive study of small molecule metabolites (e.g., sugars, amino acids, lipids) within a biological system. It provides a direct readout of the physiological state and metabolic activity of an organism, reflecting the downstream effects of gene and protein regulation.
For this compound, metabolomic characterization would be particularly insightful given its connection to the DAF-9 enzyme, which is involved in dafachronic acid synthesis. Metabolomic studies could:
Identify Altered Metabolite Profiles: Detect changes in the levels of specific metabolites in C. elegans treated with this compound. This could include precursors or products of the DAF-9 enzymatic reaction, as well as other metabolites in related pathways.
Characterize Pathway Modulation: Directly demonstrate how this compound influences metabolic pathways. For example, a decrease in dafachronic acid levels would be expected if this compound inhibits DAF-9, similar to dafadine-A. Beyond the direct target, metabolomics could reveal broader changes in lipid metabolism, energy homeostasis, or other pathways relevant to dauer formation and longevity.
Detailed Research Findings (Potential Insights): Metabolomic analysis of this compound-treated C. elegans could show a significant reduction in the levels of dafachronic acids, consistent with its inhibitory effect on DAF-9, similar to observations with dafadine-A. Furthermore, shifts in glycerolipid and glycerophospholipid metabolism might be observed, as these are known to be modulated by the DAF-12 signaling pathway in nematodes. Such findings would provide direct evidence of this compound's impact on the organism's metabolic landscape, linking its chemical activity to physiological outcomes.
Future Research Directions for the Dafadine O Chemical Compound
Identification of Novel Biological Targets and Undiscovered Pathways
While the primary target of the dafadine class of compounds is DAF-9, a comprehensive understanding of Dafadine O's biological effects necessitates the identification of all its potential interacting partners. nih.govmedchemexpress.com Future research should focus on delineating both on-target and potential off-target effects to fully characterize its mechanism of action.
Elucidating the complete target profile of this compound is a critical step. While DAF-9 is the known primary target, the existence of other binding partners cannot be excluded. Advanced proteomics approaches will be instrumental in achieving this. Furthermore, exploring the downstream consequences of DAF-9 inhibition by this compound beyond the well-established dauer formation pathway could reveal novel regulatory networks. biologists.comresearchgate.net
| Research Approach | Objective | Potential Outcomes |
| Chemical Proteomics | To identify direct binding partners of this compound in C. elegans and mammalian cells. | Discovery of novel targets and off-targets, providing a more comprehensive understanding of its biological effects. |
| Genetic Screens | To identify genes that modify the phenotypic effects of this compound. | Uncovering new components of the DAF-9 signaling pathway and parallel pathways. |
| Transcriptomics and Metabolomics | To profile the global changes in gene expression and metabolite levels upon this compound treatment. | Revealing undiscovered pathways regulated by DAF-9 and identifying biomarkers of this compound activity. |
Development of Advanced Chemical Biology Tools
To further investigate the biological roles of the DAF-9 pathway, the development of sophisticated chemical biology tools derived from this compound is essential. These tools will enable more precise studies of its molecular interactions, localization, and dynamics in living systems. nih.govopentargets.orgvirginia.eduaacrjournals.orgthermofisher.comsciencedaily.com
The synthesis of this compound derivatives with improved potency and selectivity will be a key focus. Structure-activity relationship (SAR) studies will guide the design of these next-generation probes. rsc.org The creation of tagged versions of this compound will facilitate its use in a variety of experimental applications.
| Chemical Biology Tool | Application | Research Benefit |
| Photo-affinity Probes | Covalently label binding partners upon photoactivation, enabling their identification by mass spectrometry. | Provides direct evidence of target engagement and facilitates the identification of both strong and transient interactions. |
| Biotinylated Probes | Allow for the affinity purification of target proteins from cell lysates. | Simplifies the isolation and identification of binding partners for subsequent analysis. |
| Fluorescent Probes | Enable the visualization of this compound's subcellular localization and trafficking in real-time. | Offers insights into where the compound acts within the cell and its dynamics. |
Continued Cross-Species Comparative Analysis for Conserved Mechanisms
A significant finding for the dafadine class is that Dafadine A inhibits CYP27A1, the mammalian ortholog of DAF-9. nih.govmedchemexpress.comresearchgate.net This discovery opens up exciting avenues for exploring the conserved roles of this steroid hormone signaling pathway in higher organisms, including humans. Future research on this compound should leverage this cross-species activity to investigate fundamental aspects of development, aging, and disease.
Investigating the effects of this compound on CYP27A1 and other related cytochrome P450 enzymes in mammalian systems is a logical next step. nih.gov This will help determine if the structure-activity relationships observed in C. elegans are conserved in mammals. Such studies could reveal conserved mechanisms of steroid hormone signaling and its role in regulating physiological processes. nih.govharvard.edunih.gov
| Research Area | Experimental Models | Key Questions to Address |
| Enzymology | Recombinant human CYP27A1 and other P450 enzymes. | Does this compound inhibit CYP27A1? What is its potency and selectivity compared to Dafadine A? |
| Cell-based Assays | Mammalian cell lines expressing CYP27A1. | What are the cellular consequences of CYP27A1 inhibition by this compound? |
| In Vivo Studies | Mouse models of metabolic diseases or aging. | Can this compound modulate metabolic parameters or lifespan in mammals? |
Q & A
Q. What experimental models are most suitable for studying the mechanism of action of Dafadine O in modulating developmental pathways?
- Methodological Answer: Utilize in vivo models such as C. elegans (as demonstrated in ) to track developmental stages (e.g., L4 larval progression). Combine phenotypic assays (e.g., molting rate, developmental timing) with quantitative measurements of endogenous biomarkers (e.g., DA levels via LC-MS). Control groups should include untreated cohorts and DA-only treatments to isolate this compound-specific effects .
Q. How can researchers design experiments to isolate this compound’s effects from confounding variables like endogenous DA fluctuations?
- Methodological Answer: Implement a P-E/I-C-O framework (Population, Exposure/Intervention, Control, Outcome):
- Population : Synchronized C. elegans larvae.
- Intervention : this compound at varying concentrations (e.g., 1–100 μM).
- Control : Untreated cohorts and DA-only treatments.
- Outcome : Quantify L4 developmental rates, molting efficiency, and DA levels. Use "shell tables" to predefine variables and ensure replicability () .
Advanced Research Questions
Q. How can contradictory data on this compound’s dose-dependent effects be resolved (e.g., developmental inhibition vs. metabolic modulation)?
- Methodological Answer: Conduct dose-response studies with finer concentration gradients (e.g., 10–200 μM) and time-course analyses (0–168 hours). Pair these with transcriptomic profiling (RNA-seq) to identify threshold-dependent gene expression changes. Use contradiction analysis frameworks ( ) to differentiate artefactual noise from biologically significant trends .
Q. What statistical approaches are optimal for analyzing non-linear relationships in this compound’s impact on lipid metabolism?
- Methodological Answer: Apply generalized additive models (GAMs) or machine learning algorithms (e.g., random forests) to handle non-linear data. Validate findings with bootstrapping or cross-validation. Ensure raw data is openly accessible with metadata compliant with FAIR principles () .
Q. How can researchers optimize protocols for this compound delivery in in vitro systems to mimic in vivo bioavailability?
- Methodological Answer: Test solvent compatibility (e.g., DMSO vs. aqueous buffers) and use pharmacokinetic modeling to estimate effective concentrations. Validate via LC-MS to measure intracellular this compound uptake. Reference ’s in vivo parameters as a baseline .
Cross-Disciplinary Research Questions
Q. What interdisciplinary methodologies can elucidate this compound’s role in dauer signalling across species?
- Methodological Answer: Combine genetic knockout models (e.g., daf-12 mutants in C. elegans) with comparative metabolomics in vertebrate systems (e.g., zebrafish). Use phylogenetic analysis to identify conserved pathways and high-content imaging to track cellular responses ( ) .
Q. How can computational modeling predict this compound’s interactions with nuclear hormone receptors?
- Methodological Answer: Perform molecular docking simulations (e.g., AutoDock Vina) using crystallographic structures of homologous receptors (e.g., DAF-12). Validate predictions with surface plasmon resonance (SPR) assays to measure binding affinity. Cross-reference with phenotypic data from .
Data Validation & Reproducibility
Q. What steps ensure reproducibility of this compound’s reported effects on molting rates?
- Methodological Answer:
- Standardization : Use synchronized larvae and temperature-controlled environments.
- Replication : Include ≥3 biological replicates per condition.
- Data Sharing : Publish raw datasets (e.g., developmental timing, DA levels) in repositories like Zenodo with DOI linking () .
Q. How can researchers validate conflicting findings on this compound’s endogenous DA suppression?
- Methodological Answer: Replicate experiments using orthogonal methods (e.g., ELISA for DA quantification vs. LC-MS). Perform meta-analyses of existing studies to identify methodological discrepancies (e.g., exposure duration, solvent effects) ( ) .
Ethical & Methodological Considerations
Q. What ethical guidelines apply to extending this compound studies to vertebrate models?
- Methodological Answer: Adhere to institutional animal care protocols (IACUC) for vertebrate experiments. Prioritize in silico and in vitro screens before in vivo testing. Document all procedures in alignment with ARRIVE guidelines () .
Tables for Key Findings from
| Parameter | Control | 1.25 μM DA | 100 μM this compound |
|---|---|---|---|
| L4 Developmental Rate (%) | 100% | 80% | 60% |
| Endogenous DA (×10⁻⁷) | 10.0 | 6.5 | 4.2 |
| Molting Efficiency (%) | 95% | 70% | 50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
